N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: It is investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate boronic acids and halides.
Introduction of the Cyclopentylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with cyclopentylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The thiazole and furan rings can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The cyclopentylamino group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole-based antibiotics and antifungals.
Furan Derivatives: Compounds like furan-based anticancer agents and anti-inflammatory drugs.
Uniqueness
N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its combined thiazole and furan rings, which provide a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[3-(cyclopentylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(17-11-4-1-2-5-11)8-7-12-10-23-16(18-12)19-15(21)13-6-3-9-22-13/h3,6,9-11H,1-2,4-5,7-8H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWGJCIQHDJDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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